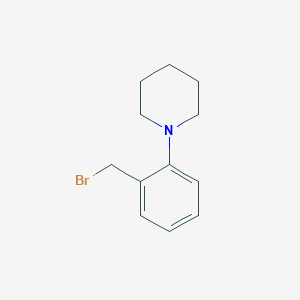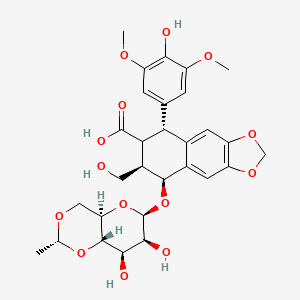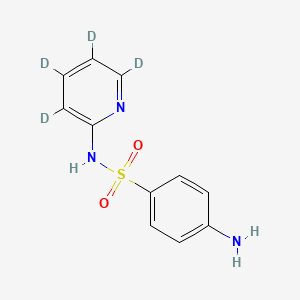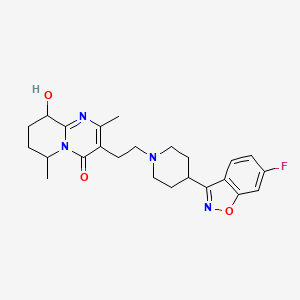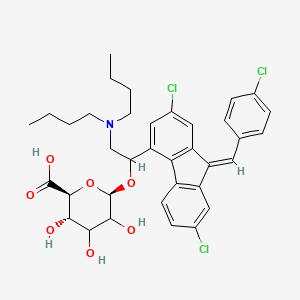
Lumefantrine beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lumefantrine beta-D-Glucuronide is a metabolite of lumefantrine, an antimalarial drug used in combination with artemether to treat uncomplicated malaria caused by Plasmodium falciparum . This compound is formed through the glucuronidation process, where lumefantrine is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lumefantrine beta-D-Glucuronide involves the glucuronidation of lumefantrine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at physiological pH and temperature .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Lumefantrine beta-D-Glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, regenerating lumefantrine. This reaction is catalyzed by beta-glucuronidase enzymes .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of beta-glucuronidase and is typically carried out at acidic pH and moderate temperatures. The major product of this reaction is lumefantrine .
Aplicaciones Científicas De Investigación
Lumefantrine beta-D-Glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of lumefantrine in the body.
Drug Development: Understanding its formation and clearance helps in optimizing dosing regimens for lumefantrine-based therapies.
Toxicology: It is used to assess the safety and potential side effects of lumefantrine.
Mecanismo De Acción
The exact mechanism of action of lumefantrine beta-D-Glucuronide is not well understood. it is believed to be inactive and primarily serves as a means to enhance the excretion of lumefantrine from the body . Lumefantrine itself inhibits the formation of beta-hematin by forming a complex with hemin, thereby disrupting the parasite’s ability to detoxify heme .
Comparación Con Compuestos Similares
Similar Compounds
Artemether: Often used in combination with lumefantrine for its rapid onset of action.
Halofantrine: Another antimalarial drug with a similar mechanism of action.
Pyronaridine: Used in combination therapies for malaria.
Uniqueness
Lumefantrine beta-D-Glucuronide is unique in its role as a metabolite that facilitates the excretion of lumefantrine. Unlike other similar compounds, it does not have direct antimalarial activity but is crucial for the pharmacokinetics of lumefantrine .
Propiedades
Fórmula molecular |
C36H40Cl3NO7 |
|---|---|
Peso molecular |
705.1 g/mol |
Nombre IUPAC |
(2S,3S,6R)-6-[2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H40Cl3NO7/c1-3-5-13-40(14-6-4-2)19-29(46-36-33(43)31(41)32(42)34(47-36)35(44)45)28-18-23(39)17-27-25(15-20-7-9-21(37)10-8-20)26-16-22(38)11-12-24(26)30(27)28/h7-12,15-18,29,31-34,36,41-43H,3-6,13-14,19H2,1-2H3,(H,44,45)/b25-15-/t29?,31?,32-,33?,34-,36+/m0/s1 |
Clave InChI |
YYRVPOHAOANQSD-CMPFFBKPSA-N |
SMILES isomérico |
CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O[C@H]5C(C([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canónico |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13861901.png)
![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)
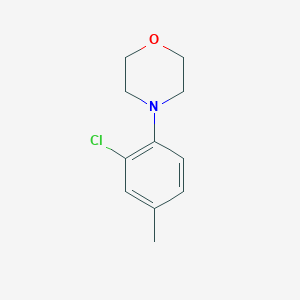
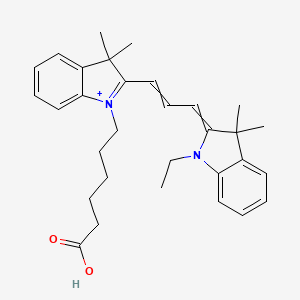
![N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13861914.png)
![4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid](/img/structure/B13861918.png)



